Mebeverine (D6 Hydrochloride)
Overview
Description
Mebeverine is a drug used to alleviate some of the symptoms of irritable bowel syndrome . It works by relaxing the muscles in and around the gut . Mebeverine (D6 Hydrochloride) is the labelled analogue of Mebeverine . It is also known as an antimuscarinic .
Synthesis Analysis
An isocratic reverse phase liquid chromatography (RP-HPLC) method has been developed and subsequently validated for the determination of Mebeverine Hydrochloride in Bulk and its pharmaceutical formulation . Separation was achieved with a Devosil BDS C18; (250×4.6 mm;) I.D; particle size 5 μm)) Column and Ammonium acetate (pH adjusted to 5.2 ± 0.05 with diluted glacial acetic acid): Acetonitrile (62:38) v/v as eluent at flow rate 1.0 mL/min .Molecular Structure Analysis
The molecular formula of Mebeverine is C25H35NO5 . The molecular weight of Mebeverine (D6 Hydrochloride) is 472.05 .Chemical Reactions Analysis
The described method of Mebeverine Hydrochloride is linear over a range of 40 μg/mL to 60 μg/mL . The method precision for the determination of assay was below 2.0% RSD . The method enables accurate, precise, and rapid analysis of Mebeverine Hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of Mebeverine (D6 Hydrochloride) is 466.01 . The result of the assay for Mebeverine HCl is 99.98% .Scientific Research Applications
Formulation and Evaluation Studies
Sustained Release Capsules : Research by Pranitha & Reddy (2022) focused on formulating sustained-release Mebeverine hydrochloride capsules. They used the pelletization technique, aiming to prolong medication release and improve patient compliance. Their findings indicated that ethyl cellulose N 50 acts as a rate-controlling agent, releasing 76.8% of the drug after 12 hours (Pranitha & Reddy, 2022).
Chitosan Microspheres : Hasan et al. (2020) developed Mebeverine hydrochloride-loaded chitosan microspheres targeting the colon for treating irritable bowel syndrome. Their study revealed that these microspheres exhibited increased oral absorption and systemic bioavailability compared to free drug (Hasan et al., 2020).
Topical Local Anesthetic : Abdel-Hamid et al. (2006, 2007) explored formulating Mebeverine hydrochloride into a gel for local anesthetic use in oral painful conditions. They found that their formulation was more effective and had a longer duration of pain reduction compared to Lidocaine HCl gel (Abdel-Hamid et al., 2006); (Abdel-Hamid et al., 2007).
Controlled Release Microspheres : A study by Swathi and Velrajan (2013) involved preparing microspheres of Mebeverine hydrochloride using solvent evaporation techniques. They aimed to improve oral bioavailability and reduce drug administration frequency (Swathi & Velrajan, 2013).
Analytical Method Development
Gold Nanoparticles/Silica Modified Electrode : Salama et al. (2016) introduced an electrochemical sensor based on gold nanoparticles/silica modified electrode for rapid and selective determination of Mebeverine hydrochloride in various forms, including human plasma (Salama et al., 2016).
RP-HPLC Method : Arayne et al. (2005) developed a high-performance liquid chromatographic method for the determination and quantification of Mebeverine hydrochloride, showing high accuracy and reliability (Arayne et al., 2005).
Eosin Y for Spectrophotometric Determination : Derayea (2014) developed methods for selective determination of Mebeverine hydrochloride based on a binary complex formation with eosin Y. These methods were validated and applied successfully for the assay of Mebeverine hydrochloride in commercial tablets (Derayea, 2014).
Other Applications
Pharmaceutical Drugs Removal Efficiency : Djebri et al. (2021) investigated the efficiency of activated carbon prepared from dates stems in removing Mebeverine Hydrochloride from solutions, demonstrating high adsorption capacity (Djebri et al., 2021).
Efficient Synthesis Process : Phanikumar & Sharma (2021) reported an efficient synthetic process for Mebeverine hydrochloride, highlighting its effectiveness for irritable bowel syndrome treatment compared to other drugs (Phanikumar & Sharma, 2021).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
It’s best to take your Mebeverine 20 minutes before a meal . If you take it twice a day, take it before breakfast and your evening meal. If you take it 3 times a day, take it before breakfast, lunch and your evening meal . Swallow the tablet or capsule whole with a drink of water . How long to take it for: You’ll usually only take Mebeverine if you’re having a flare-up of your irritable bowel syndrome (IBS) symptoms . Stop taking Mebeverine when you feel better. This may take up to 2 weeks .
properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-FFPZBHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebeverine (D6 Hydrochloride) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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